molecular formula C9H12ClNO B181297 3-(Allyloxy)aniline hydrochloride CAS No. 102879-28-7

3-(Allyloxy)aniline hydrochloride

Cat. No.: B181297
CAS No.: 102879-28-7
M. Wt: 185.65 g/mol
InChI Key: VXFFQUVZYWQDBJ-UHFFFAOYSA-N
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Scientific Research Applications

3-(Allyloxy)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 3-(Allyloxy)aniline hydrochloride is not explicitly mentioned in the search results, anilines in general are basic compounds and will undergo acid–base reactions .

Safety and Hazards

Safety data sheets provide information on the potential hazards of anilines, including 3-(Allyloxy)aniline hydrochloride . These documents provide important information on handling, storage, and disposal of these chemicals.

Future Directions

The synthesis and study of anilines, including 3-(Allyloxy)aniline hydrochloride, continue to be an active area of research . The development of new synthetic routes and the improvement of existing methods represent ongoing challenges in this field .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)aniline hydrochloride typically involves the reaction of 3-aminophenol with allyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Allyloxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted aniline derivatives and quinone compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 3-(Methoxy)aniline hydrochloride
  • 3-(Ethoxy)aniline hydrochloride
  • 3-(Propoxy)aniline hydrochloride

Comparison: Compared to its analogs, 3-(Allyloxy)aniline hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and interaction profiles. This uniqueness makes it particularly valuable in specific biochemical and industrial applications .

Properties

IUPAC Name

3-prop-2-enoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-2-6-11-9-5-3-4-8(10)7-9;/h2-5,7H,1,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFFQUVZYWQDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332617
Record name 3-(ALLYLOXY)ANILINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-28-7
Record name 3-(ALLYLOXY)ANILINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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